![molecular formula C12H8F6 B14339279 [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene CAS No. 109270-36-2](/img/structure/B14339279.png)
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene is a chemical compound known for its unique structure and properties It consists of a cyclobutyl ring substituted with difluoro and tetrafluoroethylidene groups, attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene typically involves multiple steps. One common method includes the cyclization of a suitable precursor under specific conditions to form the cyclobutyl ring, followed by the introduction of difluoro and tetrafluoroethylidene groups. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of [3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[3,3-Difluoro-2-(1,2,2,2-tetrafluoroethylidene)cyclobutyl]benzene: A closely related compound with similar structural features.
Other fluorinated cyclobutylbenzenes: Compounds with varying degrees of fluorination and different substituents on the cyclobutyl ring.
Uniqueness
[3,3-Difluoro-2-(tetrafluoroethylidene)cyclobutyl]benzene is unique due to its specific arrangement of fluorine atoms and the tetrafluoroethylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
109270-36-2 |
|---|---|
分子式 |
C12H8F6 |
分子量 |
266.18 g/mol |
IUPAC 名称 |
[3,3-difluoro-2-(1,2,2,2-tetrafluoroethylidene)cyclobutyl]benzene |
InChI |
InChI=1S/C12H8F6/c13-10(12(16,17)18)9-8(6-11(9,14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI 键 |
QGKAEJCXXMVZQA-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=C(C(F)(F)F)F)C1(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
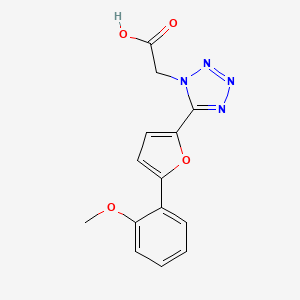

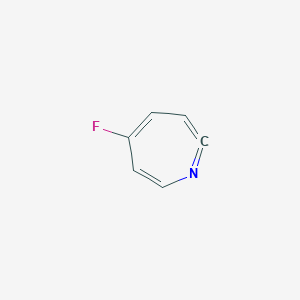
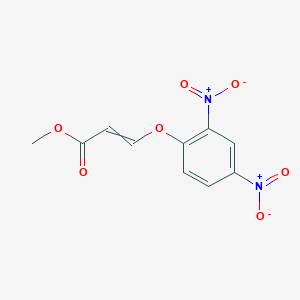
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
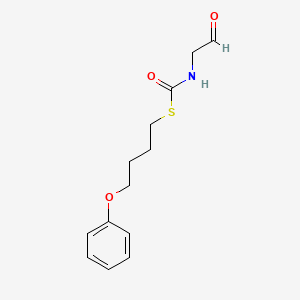
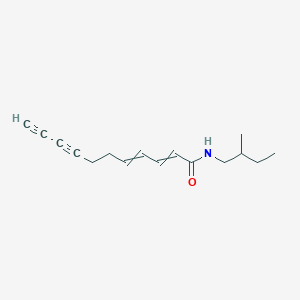
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
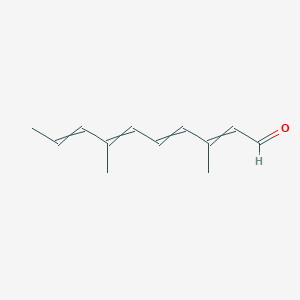
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
![1-[2-(Hexyloxy)ethoxy]nonane](/img/structure/B14339270.png)
![2H-Pyran, tetrahydro-2-[4-(phenylmethoxy)butoxy]-](/img/structure/B14339276.png)
